Isopropyl isothiocyanate

Vue d'ensemble

Description

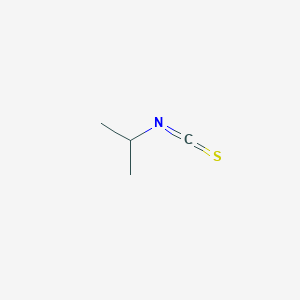

Isopropyl isothiocyanate is an organic compound with the molecular formula C₄H₇NS. It is a member of the isothiocyanate family, characterized by the functional group -N=C=S. This compound is known for its distinctive pungent odor and is used in various chemical synthesis processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Isopropyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of isopropylamine with carbon disulfide (CS₂) in the presence of a base, followed by the addition of a desulfurizing agent such as cyanuric chloride. This method is efficient and can be performed under mild aqueous conditions .

Industrial Production Methods: In industrial settings, this compound is often produced using a one-pot process. This involves the in situ generation of dithiocarbamate salts from isopropylamine and carbon disulfide, followed by their decomposition to form the isothiocyanate. This method is advantageous due to its scalability and cost-effectiveness .

Analyse Des Réactions Chimiques

Reactivity with Nucleophiles

The -N=C=S group readily undergoes nucleophilic additions due to its electrophilic carbon center.

Reactions with Amines

Isopropyl isothiocyanate reacts with primary and secondary amines to form thiourea derivatives. This reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate group .

Example:

- Conditions: Room temperature, neutral to mildly basic pH.

- Applications: Synthesis of thiourea-based pharmaceuticals and agrochemicals .

Reactions with Thiols

Under pH 6–8, this compound reacts with thiols (-SH) to form dithiocarbamates :

- Key Insight: This reactivity underpins its antimicrobial activity, as it disrupts bacterial enzymes via thiol conjugation .

Hydrolysis

In aqueous environments, this compound hydrolyzes to form a primary amine and carbon disulfide :

- Rate: Accelerated in acidic or basic conditions.

Cycloaddition Reactions

The isothiocyanate group participates in [2+2] and [4+1] cycloadditions, enabling the synthesis of heterocyclic compounds.

With Alkenes

Under UV light, this compound undergoes [2+2] cycloaddition with electron-deficient alkenes to form thietane derivatives :

With Azides

Reaction with organic azides produces tetrazole derivatives via a [4+1] cycloaddition mechanism :

Biological Interactions

This compound exhibits bioactive interactions via covalent modification of biomolecules:

Anti-Platelet Activity

- Mechanism: Inhibits platelet aggregation by modifying cysteine residues in integrin αIIbβ3 .

- Efficacy: Chitosan-coated vesicles of this compound show 99.47% anti-platelet activity in vitro .

Antimicrobial Action

- Target: Bacterial thioredoxin reductase, via dithiocarbamate formation with active-site thiols .

- Potency: Effective against E. coli and S. aureus at IC₅₀ = 12–18 μM .

Thermal and Photochemical Decomposition

At elevated temperatures (>150°C), this compound decomposes to release hydrogen sulfide and isocyanic acid :

Reactivity Comparison Table

Applications De Recherche Scientifique

Pharmaceutical Applications

Anti-Cancer Properties

Isopropyl isothiocyanate has been studied for its potential anti-cancer properties. Research indicates that IPI exhibits cytotoxic effects on various cancer cell lines. A study demonstrated that IPI induced significant cell death at concentrations as low as 100 µg/mL after 72 hours of incubation, highlighting its potential as a therapeutic agent against cancer .

Formulation Development

Recent studies have focused on enhancing the bioavailability of IPI through novel drug delivery systems. For instance, IPI-loaded chitosan nano vesicles were developed to improve its solubility and therapeutic efficacy. These formulations showed promising results in terms of size, encapsulation efficiency, and enhanced anti-platelet and anti-thrombotic activities when compared to pure IPI .

| Formulation Type | Vesicle Size (nm) | Encapsulation Efficiency (%) | Anti-platelet Activity (%) |

|---|---|---|---|

| Pure IPI | N/A | N/A | 68.64 |

| IPI Vesicles (F3) | 298 ± 5.1 | 86.2 ± 5.3 | 99.47 |

| Chitosan-coated IPI (F3C) | 379 ± 4.5 | 77.3 ± 4.1 | Enhanced |

Agricultural Applications

Natural Pesticide

In agriculture, IPI is recognized for its effectiveness as a natural pesticide. It helps protect crops from pests and diseases, reducing reliance on synthetic chemicals and promoting sustainable farming practices . The use of IPI in pest management strategies can enhance crop yield while minimizing environmental impact.

Food Industry Applications

Flavoring Agent and Preservative

this compound is utilized in the food industry as a flavoring agent and preservative. Its antimicrobial properties help extend the shelf life of processed foods while enhancing their taste . This application is particularly beneficial in preserving food quality without resorting to synthetic additives.

Cosmetic Applications

Antimicrobial Properties

In cosmetics, IPI's antimicrobial properties make it a valuable ingredient in personal care products. It helps preserve formulations and improve skin health by preventing microbial growth . The incorporation of IPI into cosmetic products can enhance their efficacy while ensuring safety for consumers.

Case Study 1: Anti-Cancer Efficacy

A study conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxic effects, with an observed cell death rate of over 50% at concentrations around 100 µg/mL after a 72-hour exposure period . This finding supports the potential use of IPI in cancer therapeutics.

Case Study 2: Enhanced Drug Delivery

Research on chitosan-coated IPI vesicles indicated improved mucoadhesive properties and intestinal permeation compared to standard formulations. The chitosan-coated vesicles showed an enhanced bleeding time and significant inhibition of platelet aggregation, suggesting their potential in therapeutic applications for cardiovascular conditions .

Mécanisme D'action

The mechanism by which isopropyl isothiocyanate exerts its effects involves the activation of the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress. This activation leads to the upregulation of various antioxidant enzymes, providing protection against cellular damage . Additionally, this compound can interact with proteins and enzymes, modifying their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

Isopropyl isothiocyanate can be compared with other isothiocyanates such as allyl isothiocyanate, benzyl isothiocyanate, and phenethyl isothiocyanate:

Allyl Isothiocyanate: Known for its presence in mustard oil and its strong antimicrobial properties.

Benzyl Isothiocyanate: Exhibits potent anti-cancer activities and is found in cruciferous vegetables.

Phenethyl Isothiocyanate: Studied for its chemopreventive properties and ability to induce phase II detoxification enzymes.

This compound is unique due to its specific structural properties and its diverse range of applications in various fields of research and industry.

Activité Biologique

Isopropyl isothiocyanate (IPI), a compound derived from the hydrolysis of glucosinolates found in cruciferous vegetables, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects, while summarizing relevant research findings and case studies.

This compound is characterized by its low water solubility and high volatility. Its chemical structure facilitates interactions with various biological targets, contributing to its therapeutic potential.

Antimicrobial Activity

Research indicates that isothiocyanates, including IPI, exhibit significant antimicrobial properties against a range of pathogens:

- Helicobacter pylori : Studies have shown that IPI can inhibit the growth of H. pylori, a bacterium associated with gastric ulcers and cancer. The minimum inhibitory concentration (MIC) for IPI against resistant strains of H. pylori has been reported to be as low as 2 μg/mL, indicating potent antibacterial activity .

- Clostridium species : IPI has demonstrated effectiveness against Clostridium difficile and Clostridium perfringens, both of which are responsible for severe gastrointestinal infections .

Anticancer Properties

This compound has been investigated for its potential anticancer effects:

- Mechanism of Action : IPI induces apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle regulators. It has been shown to inhibit tumor growth in various cancer models by targeting multiple signaling pathways .

- Case Studies : In vivo studies have demonstrated that IPI can reduce tumor size in animal models of breast and colon cancer, highlighting its potential as a chemopreventive agent .

Anti-Platelet and Anti-Thrombotic Activity

Recent studies have focused on the formulation of IPI into chitosan-coated vesicles to enhance its bioavailability and therapeutic efficacy:

- Formulation Results : The chitosan-coated this compound vesicles exhibited improved mucoadhesion and intestinal permeation compared to uncoated IPI. Notably, these formulations showed an anti-platelet activity of 99.47% and significant inhibition of platelet aggregation (68.64%) .

| Property | Chitosan-Coated Vesicles (F3C) | Uncoated IPI Vesicles (F3) |

|---|---|---|

| Vesicle Size (nm) | 379 ± 4.5 | 298 ± 5.1 |

| Zeta Potential (mV) | +23.5 ± 2.8 | -18.7 |

| Encapsulation Efficiency (%) | 77.3 ± 4.1 | 86.2 ± 5.3 |

| Anti-Platelet Activity (%) | 99.47 | N/A |

| Inhibition of Platelet Aggregation (%) | 68.64 | N/A |

Propriétés

IUPAC Name |

2-isothiocyanatopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NS/c1-4(2)5-3-6/h4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBFEIBMZHEWSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60177045 | |

| Record name | Isopropyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Penetrating mustard-like aroma | |

| Record name | Isopropyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1866/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol) | |

| Record name | Isopropyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1866/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.947-0.955 | |

| Record name | Isopropyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1866/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2253-73-8 | |

| Record name | Isopropyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2253-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002253738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.139 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46561PKP9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.